molecular formula C9H14O4 B6269249 (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid CAS No. 227783-07-5

(1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid

Cat. No.: B6269249
CAS No.: 227783-07-5
M. Wt: 186.2
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Description

(1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with a methoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Cyclohexane Derivative Formation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the desired substituents.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification and carboxylation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexane-1,3-dicarboxylic acid: Similar structure but lacks the methoxycarbonyl group.

    Methyl cyclohexane-1-carboxylate: Contains a methyl ester group instead of the methoxycarbonyl group.

    Cyclohexane-1-carboxylic acid: Lacks the additional carboxylic acid group.

Uniqueness: (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

(1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural properties allow it to interact with biological systems, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.20 g/mol

The compound features a cyclohexane ring with a methoxycarbonyl group and a carboxylic acid group, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For example, it has been shown to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds.
  • Receptor Modulation : It can modulate receptors that influence cellular signaling pathways. This modulation can lead to changes in gene expression and cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Biological Activity Data

Recent studies have highlighted the biological activities associated with this compound. Below is a summary of key findings:

Study ReferenceBiological ActivityObservations
AntimicrobialExhibited significant inhibitory effects against various bacterial strains.
AnticancerShowed cytotoxic effects on cancer cell lines, with IC50 values indicating potency.
Enzyme InhibitionDemonstrated inhibition of specific enzymes related to metabolic disorders.

Antimicrobial Properties

A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Anticancer Activity

In vitro assays using various cancer cell lines demonstrated that the compound exhibited cytotoxic effects with IC50 values ranging from 10 µM to 25 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Research Findings

Recent research has focused on enhancing the solubility and bioavailability of this compound through various chemical modifications. These modifications aim to improve its therapeutic efficacy while minimizing side effects.

Table of Modifications and Their Effects

Modification TypeEffect on SolubilityEffect on Biological Activity
MethylationIncreased solubilityEnhanced enzyme inhibition
EsterificationModerate solubilityReduced cytotoxicity
HydroxylationHigh solubilityMaintained antimicrobial activity

Properties

CAS No.

227783-07-5

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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